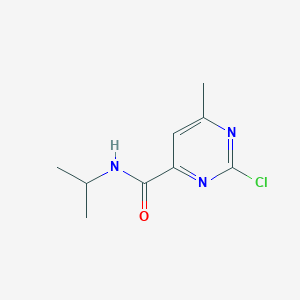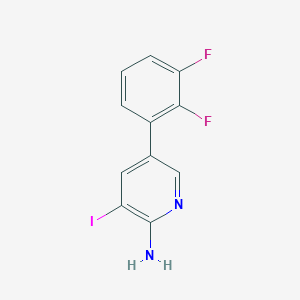
6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid is a synthetic organic compound characterized by the presence of a fluorobenzyl group, a thiomorpholine ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the thiomorpholine ring. One common method involves the reaction of 3-fluorobenzyl chloride with thiomorpholine under basic conditions to form the intermediate 3-fluorobenzylthiomorpholine. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide to introduce the oxo group, resulting in 5-oxothiomorpholine. Finally, the carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be further oxidized to introduce additional oxo groups.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of additional oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the thiomorpholine ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
6-(3-Chlorobenzyl)-5-oxothiomorpholine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
6-(3-Methylbenzyl)-5-oxothiomorpholine-3-carboxylic acid: Similar structure but with a methyl group instead of fluorine.
6-(3-Bromobenzyl)-5-oxothiomorpholine-3-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in 6-(3-Fluorobenzyl)-5-oxothiomorpholine-3-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with other substituents. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Properties
Molecular Formula |
C12H12FNO3S |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
6-[(3-fluorophenyl)methyl]-5-oxothiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C12H12FNO3S/c13-8-3-1-2-7(4-8)5-10-11(15)14-9(6-18-10)12(16)17/h1-4,9-10H,5-6H2,(H,14,15)(H,16,17) |
InChI Key |
FHDRMGXAVGKUPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)C(S1)CC2=CC(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,6-Dimethoxy-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B11807434.png)










